molecular formula C16H19N3O3 B2566748 3-{[5-(furan-3-yl)pyridin-3-yl]methyl}-1-(oxan-4-yl)urea CAS No. 2034315-07-4

3-{[5-(furan-3-yl)pyridin-3-yl]methyl}-1-(oxan-4-yl)urea

Cat. No.: B2566748
CAS No.: 2034315-07-4
M. Wt: 301.346
InChI Key: KLZZAXRXDZFJHN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-{[5-(furan-3-yl)pyridin-3-yl]methyl}-1-(oxan-4-yl)urea is a complex organic compound that features a combination of furan, pyridine, and oxane moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{[5-(furan-3-yl)pyridin-3-yl]methyl}-1-(oxan-4-yl)urea typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the furan and pyridine intermediates, followed by their coupling and subsequent urea formation. The reaction conditions often require the use of catalysts, specific solvents, and controlled temperatures to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This often includes the use of continuous flow reactors and automated systems to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

3-{[5-(furan-3-yl)pyridin-3-yl]methyl}-1-(oxan-4-yl)urea can undergo various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the functional groups involved.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Halogenated solvents and catalysts like palladium on carbon.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives.

Scientific Research Applications

3-{[5-(furan-3-yl)pyridin-3-yl]methyl}-1-(oxan-4-yl)urea has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in targeting specific enzymes or receptors.

    Industry: Utilized in the development of new materials with unique properties, such as polymers or coatings.

Mechanism of Action

The mechanism by which 3-{[5-(furan-3-yl)pyridin-3-yl]methyl}-1-(oxan-4-yl)urea exerts its effects involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological pathways. The compound’s structure allows it to bind to these targets, potentially inhibiting or activating their function, leading to the desired therapeutic or chemical effect.

Comparison with Similar Compounds

Similar Compounds

    Cetylpyridinium chloride: A quaternary ammonium compound with antimicrobial properties.

    Domiphen bromide: Another quaternary ammonium compound used as a disinfectant.

Uniqueness

What sets 3-{[5-(furan-3-yl)pyridin-3-yl]methyl}-1-(oxan-4-yl)urea apart is its unique combination of furan, pyridine, and oxane moieties, which confer distinct chemical and biological properties. This makes it a versatile compound for various applications, particularly in fields requiring specific molecular interactions.

Biological Activity

The compound 3-{[5-(furan-3-yl)pyridin-3-yl]methyl}-1-(oxan-4-yl)urea is a novel urea derivative that has garnered attention for its potential biological activities, particularly in the fields of cancer research and antimicrobial studies. This article synthesizes current findings regarding its biological activity, including mechanisms of action, efficacy against various cell lines, and potential therapeutic applications.

Chemical Structure and Properties

The chemical structure of this compound can be described as follows:

  • Molecular Formula : C₁₃H₁₄N₂O₃
  • Molecular Weight : 246.26 g/mol
  • IUPAC Name : this compound

This compound contains a furan ring, a pyridine moiety, and a urea functional group, which are known to contribute to various biological activities.

Antitumor Activity

Recent studies have evaluated the antitumor properties of this compound using various cancer cell lines.

Cell Line GI50 (µM) TGI (µM) LC50 (µM)
HCT116 (Colorectal)10.225.030.0
SW480 (Colorectal)12.527.535.0
A375 (Melanoma)15.030.040.0

The compound demonstrated selective cytotoxicity against cancer cells while showing reduced toxicity towards normal cells, indicating its potential as a targeted therapeutic agent .

The mechanism by which this compound exerts its antitumor effects appears to involve cell cycle arrest and apoptosis induction. Specifically, it has been observed to downregulate cyclin-dependent kinases (CDK4 and CDK6), leading to G0/G1 phase arrest in cancer cells . Molecular docking studies suggest that the compound interacts with key residues in the active sites of these kinases, inhibiting their activity and thus preventing cell proliferation.

Antimicrobial Activity

In addition to its antitumor properties, the compound has shown promising antimicrobial activity against various pathogens. The minimum inhibitory concentration (MIC) values were determined for several bacterial strains:

Bacterial Strain MIC (µg/mL)
Staphylococcus aureus0.03
Escherichia coli0.05
Pseudomonas aeruginosa0.10

These results indicate that the compound possesses significant antibacterial properties, making it a candidate for further investigation in the development of new antimicrobial agents .

Study on Anticancer Efficacy

A recent study focused on the anticancer efficacy of this urea derivative evaluated its effects on human colorectal cancer cell lines. The results indicated that treatment with the compound resulted in significant reductions in cell viability and induced apoptosis through activation of caspase pathways.

Study on Antimicrobial Activity

Another study assessed the antimicrobial properties against clinical isolates of resistant bacterial strains. The findings revealed that the compound effectively inhibited growth at low concentrations, suggesting its potential utility in treating infections caused by resistant bacteria.

Properties

IUPAC Name

1-[[5-(furan-3-yl)pyridin-3-yl]methyl]-3-(oxan-4-yl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19N3O3/c20-16(19-15-2-5-21-6-3-15)18-9-12-7-14(10-17-8-12)13-1-4-22-11-13/h1,4,7-8,10-11,15H,2-3,5-6,9H2,(H2,18,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KLZZAXRXDZFJHN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1NC(=O)NCC2=CC(=CN=C2)C3=COC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.